molecular formula C33H52O5 B561755 3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester CAS No. 263844-80-0

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester

Cat. No.: B561755
CAS No.: 263844-80-0
M. Wt: 528.774
InChI Key: XQEGNJRCYISSOX-DBWROOMJSA-N
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Description

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester, also known as 3α, 27-Dihydroxylupen-20(29)-en-28-oic acid methyl ester, is a potent Topoisomerase II inhibitor . It is a compound with the molecular formula C33H52O5 and a molecular weight of 528.774 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C33H52O5 . Unfortunately, the search results do not provide a detailed structural analysis.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 528.774 and a molecular formula of C33H52O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored as a powder at -20°C for 3 years or in solvent at -80°C for 2 years .

Scientific Research Applications

DNA Topoisomerase II Inhibition

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester has been identified as a DNA topoisomerase II inhibitor. This activity was discovered in a study involving triterpenoids isolated from the roots of Peganum nigellastrum, where this compound demonstrated significant inhibitory activity with an IC50 value of 8.9 µM/mL (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activities

Research on triterpenoids from the root bark of Helicteres angustifolia revealed that compounds similar to this compound exhibited cytotoxic activities against various human cancer cell lines, including colorectal cancer (COLO 205), hepatoma (Hep G2), and gastric cancer (AGS) (Pan, Chen, Lee, & Chen, 2008).

Antifeedent Properties

A study on betulinic acid derivatives, closely related to this compound, demonstrated antifeedent activity against the agricultural pest tobacco caterpillar larvae (Jagadeesh, Krupadanam, Srimannarayana, Murthy, Kaur, & Raja, 1998).

Anti-HIV and Anti-Inflammatory Activities

Research involving lupanes from the leaves and twigs of Garcinia hanburyi, which are structurally similar to this compound, showed anti-HIV-1 activities and anti-inflammatory effects in various assays (Reutrakul et al., 2010).

Gastroprotective Effects

In a study involving triterpenoids isolated from Anabasis articulata, compounds structurally related to this compound demonstrated gastroprotective effects and cytotoxic activities against tumor cell lines (Gamal, Abo-El-Seoud, & Attia, 2021).

Mechanism of Action

3-Acetoxy-27-hydroxy-20(29)-lupen-28-oic acid methyl ester acts as a potent inhibitor of Topoisomerase II . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting Topoisomerase II, this compound can interfere with the cell cycle and potentially have anti-cancer effects.

Properties

IUPAC Name

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGNJRCYISSOX-DBWROOMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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